Dicyclohexyl methylpropanedioate
Description
Dicyclohexyl methylpropanedioate is an ester derivative of methylpropanedioic acid (methyl malonate), featuring two cyclohexyl groups esterified to the malonate backbone. For instance, dicyclohexyl methylphosphonate (CAS 7040-53-1) shares the dicyclohexyl motif but substitutes the propanedioate group with a phosphonate moiety . Dicyclohexyl compounds are known for their thermal stability, steric hindrance, and applications in organic synthesis, lubricants, and plasticizers . Methylpropanedioate esters typically serve as intermediates in pharmaceuticals, agrochemicals, or polymer production due to their reactivity in condensation and alkylation reactions.
Properties
CAS No. |
73742-26-4 |
|---|---|
Molecular Formula |
C16H26O4 |
Molecular Weight |
282.37 g/mol |
IUPAC Name |
dicyclohexyl 2-methylpropanedioate |
InChI |
InChI=1S/C16H26O4/c1-12(15(17)19-13-8-4-2-5-9-13)16(18)20-14-10-6-3-7-11-14/h12-14H,2-11H2,1H3 |
InChI Key |
WSHAHKVOVQSCNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1CCCCC1)C(=O)OC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl methylpropanedioate typically involves the esterification of methylpropanedioic acid with cyclohexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl methylpropanedioate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The cyclohexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone or cyclohexanecarboxylic acid, while reduction may produce cyclohexanol derivatives.
Scientific Research Applications
Dicyclohexyl methylpropanedioate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of dicyclohexyl methylpropanedioate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dicyclohexyl Methylphosphonate (CAS 7040-53-1)
- Molecular Formula : C₁₃H₂₅O₃P
- Functional Group : Phosphonate (P=O)
- Applications : Used in organic synthesis as a solvent or ligand; its phosphonate group enables coordination chemistry and catalytic activity .
- Key Properties : High thermal stability due to rigid cyclohexyl groups; hydrolytically stable compared to esters.
This difference may limit its utility in metal coordination but enhance its role in polymer or pharmaceutical synthesis.
Dicyclohexyl Phthalate
- Molecular Formula : C₂₀H₂₆O₄
- Functional Group : Phthalate (aromatic dicarboxylate)
- Applications : Plasticizer for PVC, improving flexibility and durability .
- Key Properties : High molecular weight, low volatility, and resistance to migration.
Methyl-[2-Hydroxyimino-3-(4-Hydroxyphenyl)]-Propionate ()
- Molecular Formula: C₁₀H₁₁NO₄
- Functional Group: Hydroxyimino-propionate
- Applications: Precursor for anticancer agents; tested against MCF-7, A549, and melanoma cell lines .
- Key Properties : Bioactive oxime group enables inhibition of cancer cell proliferation (IC₅₀ values in µM range).
Contrast: While both compounds are methyl propionate derivatives, the hydroxyimino and aromatic groups in the latter confer specific biological activity absent in dicyclohexyl methylpropanedioate. The latter’s cyclohexyl groups may enhance lipid solubility, affecting pharmacokinetics.
Comparative Data Table
*Inferred properties based on structural analogs.
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